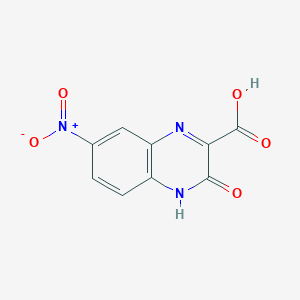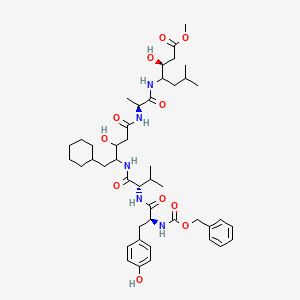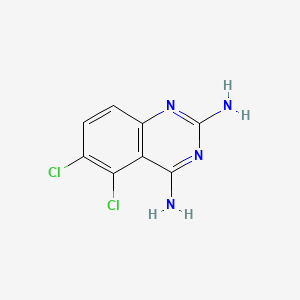
2,4-Quinazolinediamine, 5,6-dichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Quinazolinediamine, 5,6-dichloro- is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . The presence of chlorine atoms at the 5 and 6 positions of the quinazoline ring enhances its reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Quinazolinediamine, 5,6-dichloro- typically involves the reaction of 5,6-dichloroanthranilic acid with formamide under reflux conditions. The reaction proceeds through cyclization to form the quinazoline ring . Another method involves the use of 5,6-dichloro-2-nitroaniline, which is reduced to the corresponding diamine and then cyclized to form the desired compound .
Industrial Production Methods: Industrial production of 2,4-Quinazolinediamine, 5,6-dichloro- often employs large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 2,4-Quinazolinediamine, 5,6-dichloro- undergoes various chemical reactions, including:
Substitution: The chlorine atoms at the 5 and 6 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: DDQ in acetonitrile under photoirradiation.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
科学的研究の応用
2,4-Quinazolinediamine, 5,6-dichloro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2,4-Quinazolinediamine, 5,6-dichloro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
- 2,4-Quinazolinediamine, 5,6-dimethyl-
- 2,4-Quinazolinediamine, 5,6-difluoro-
- 2,4-Quinazolinediamine, 5,6-dibromo-
Comparison: 2,4-Quinazolinediamine, 5,6-dichloro- is unique due to the presence of chlorine atoms, which enhance its reactivity and biological activity compared to other similar compounds with different substituents . The chlorine atoms also influence the compound’s physicochemical properties, such as solubility and stability .
特性
CAS番号 |
50546-08-2 |
|---|---|
分子式 |
C8H6Cl2N4 |
分子量 |
229.06 g/mol |
IUPAC名 |
5,6-dichloroquinazoline-2,4-diamine |
InChI |
InChI=1S/C8H6Cl2N4/c9-3-1-2-4-5(6(3)10)7(11)14-8(12)13-4/h1-2H,(H4,11,12,13,14) |
InChIキー |
MKUYNZIAFJYAGJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1N=C(N=C2N)N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


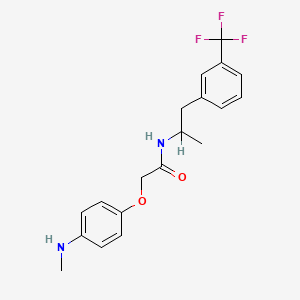
![6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194467.png)

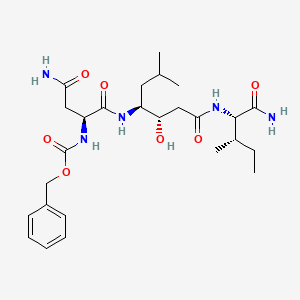
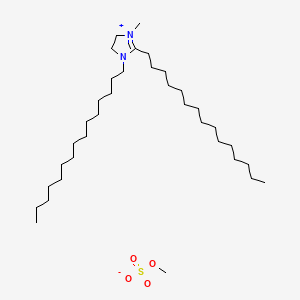



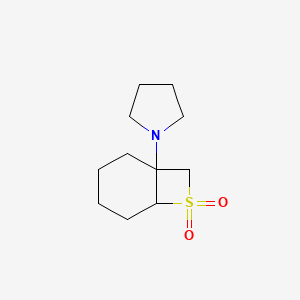
![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid](/img/structure/B15194511.png)
